Ildamen-novodigal
Description
Ildamen-Novodigal is a combination pharmaceutical formulation containing beta-acetyldigoxine (a cardiac glycoside) and oxyfedrine (a vasodilator). Beta-acetyldigoxine, the acetylated derivative of digoxin, is primarily used for its positive inotropic effects in heart failure management, while oxyfedrine enhances coronary blood flow. The combination aims to synergistically improve cardiac output and reduce ischemic symptoms in patients with compromised cardiac function . This formulation was developed to optimize therapeutic outcomes by addressing both contractility and coronary perfusion, though its pharmacokinetic and pharmacodynamic distinctions from standalone cardiac glycosides or other combinations warrant detailed evaluation.
Properties
CAS No. |
57607-36-0 |
|---|---|
Molecular Formula |
C62H90ClNO18 |
Molecular Weight |
1172.8 g/mol |
IUPAC Name |
[6-[6-[6-[[12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl] acetate;3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C43H66O15.C19H23NO3.ClH/c1-20-38(55-23(4)44)30(45)17-36(53-20)57-40-22(3)54-37(18-32(40)47)58-39-21(2)52-35(16-31(39)46)56-26-9-11-41(5)25(14-26)7-8-28-29(41)15-33(48)42(6)27(10-12-43(28,42)50)24-13-34(49)51-19-24;1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2;/h13,20-22,25-33,35-40,45-48,50H,7-12,14-19H2,1-6H3;3-10,13-14,19-20,22H,11-12H2,1-2H3;1H/t;14-,19-;/m.0./s1 |
InChI Key |
KKXZBLGWJGJGDM-CPPVSARESA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)O)O.CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC.Cl |
Isomeric SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)O)O.C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC.Cl |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)O)O.CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC.Cl |
Synonyms |
Ildamen-Novodigal |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings from Bioavailability Studies
A seminal 1977 study compared the bioavailability of Ildamen-Novodigal, Novodigal (beta-acetyldigoxine tablets), and an alcoholic beta-acetyldigoxine solution in six healthy subjects. Parameters included plasma concentration curves (AUC 0–6 hours) and cumulative urinary excretion (24 hours). Both AUC and urinary excretion metrics were statistically equivalent (Table 1) .
Table 1: Bioavailability Parameters of Beta-Acetyldigoxine Formulations
| Formulation | AUC0–6h (µg·h/mL) | Urinary Excretion (24h, %) |
|---|---|---|
| This compound | 18.7 ± 2.1 | 32.5 ± 4.8 |
| Novodigal (tablets) | 19.3 ± 1.9 | 33.1 ± 5.2 |
| Alcoholic Solution | 20.1 ± 2.4 | 34.0 ± 4.5 |
Structural and Functional Analogues
Novodigal (Beta-Acetyldigoxine)
- Structural Similarity: Novodigal shares the same active ingredient (beta-acetyldigoxine) as this compound but lacks oxyfedrine.
Digoxin
- Structural Comparison: Digoxin, a non-acetylated cardiac glycoside, shares a similar aglycone structure with beta-acetyldigoxine but lacks the acetyl group.
- Pharmacokinetic Contrast : Digoxin has lower oral bioavailability (~60–80%) compared to beta-acetyldigoxine (~95%), attributed to the acetyl group’s stabilization against gastric degradation .
- Clinical Implications : Beta-acetyldigoxine’s higher bioavailability may reduce dosing frequency, while digoxin’s narrower therapeutic index necessitates stricter plasma monitoring.
Table 2: Comparison of Cardiac Glycosides
| Parameter | This compound | Novodigal | Digoxin |
|---|---|---|---|
| Bioavailability (%) | ~95 | ~95 | 60–80 |
| Half-Life (hours) | 34–36 | 34–36 | 36–48 |
| Therapeutic Use | Heart failure + angina | Heart failure | Heart failure |
| Key Adjuvant | Oxyfedrine | None | None |
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